Dibenzo(b,f)(1,4)thiazepin-11-one, 10,11-dihydro-7-chloro-10-(2-(dimethylamino)ethyl)-, hydrochloride

Description

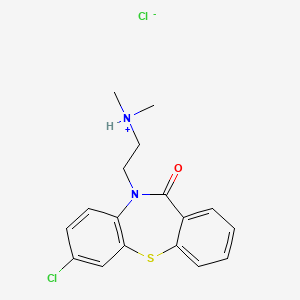

This compound is a dibenzo-fused thiazepinone derivative with a 7-chloro substituent, a 10-(2-(dimethylamino)ethyl) side chain, and a hydrochloride salt. The core structure consists of a seven-membered ring containing sulfur and nitrogen atoms (1,4-thiazepine), fused to two benzene rings. The hydrochloride salt improves solubility for pharmaceutical applications .

Properties

CAS No. |

78110-21-1 |

|---|---|

Molecular Formula |

C17H18Cl2N2OS |

Molecular Weight |

369.3 g/mol |

IUPAC Name |

2-(2-chloro-6-oxobenzo[b][1,4]benzothiazepin-5-yl)ethyl-dimethylazanium;chloride |

InChI |

InChI=1S/C17H17ClN2OS.ClH/c1-19(2)9-10-20-14-8-7-12(18)11-16(14)22-15-6-4-3-5-13(15)17(20)21;/h3-8,11H,9-10H2,1-2H3;1H |

InChI Key |

STAUBKXRQJMTFX-UHFFFAOYSA-N |

Canonical SMILES |

C[NH+](C)CCN1C2=C(C=C(C=C2)Cl)SC3=CC=CC=C3C1=O.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Overview

The core scaffold, 10H-dibenzo[b,f]thiazepin-11-one, is typically prepared through a three-step process:

- Nucleophilic aromatic substitution of dithiosalicylic acid with 1-chloro-2-nitrobenzene in a basic aqueous solution to form 2-(2-nitrophenylsulfuryl)benzoic acid.

- Reduction of the nitro group to an amine using hydrogen gas and a heterogeneous metal catalyst.

- Cyclization of the resulting 2-(2-aminophenylsulfuryl)benzoic acid to form the thiazepinone ring.

This method is noted for minimizing organic solvent use and avoiding hazardous reagents for cyclization, making it environmentally and economically advantageous.

Detailed Reaction Conditions and Parameters

This process avoids activating the carboxylic acid group, which is a significant improvement over traditional methods that require hazardous reagents and generate more waste.

The target compound includes a 7-chloro substitution and a 10-(2-(dimethylamino)ethyl) side chain, typically introduced after formation of the dibenzothiazepinone core. The chlorination and side-chain introduction are critical for biological activity.

Preparation of 11-Chlorodibenzo[b,f]thiazepine Intermediate

- The chlorination at the 7-position (corresponding to 11-position in some nomenclature) can be achieved by reacting dibenzo[b,f]thiazepin-11-one with phosphoryl trichloride or similar chlorinating agents.

- This reaction is conducted under controlled conditions to yield 11-chlorodibenzo[b,f]thiazepine.

- The chlorinated intermediate is purified by washing with ice water and organic base treatment to remove impurities.

Introduction of the 10-(2-(Dimethylamino)ethyl) Side Chain

- The chlorinated dibenzothiazepine is reacted with 2-(2-hydroxyethoxy)ethyl-1-piperazine or similar amine-containing nucleophiles.

- This nucleophilic substitution introduces the dimethylaminoethyl side chain at the 10-position.

- The reaction conditions involve organic solvents and controlled temperatures to ensure selective substitution without degradation.

Alternative Synthetic Improvements

One-Step Synthesis of Key Intermediate

A reported improved process synthesizes 2-(phenylthio)phenyl carbamate directly from 2-nitrodiphenyl sulfide using iron powder and ammonium chloride in aqueous solution, followed by treatment with phenyl chloroformate. This method reduces reaction time and purification steps, achieving high yields (~99%) and facilitating subsequent cyclization to dibenzo[b,f]thiazepine-11-one derivatives.

Cyclization Using Polyphosphoric Acid

- The carbamate intermediate is cyclized using polyphosphoric acid (PPA) at 100-105°C for 6-8 hours.

- This method provides an alternative to the direct cyclization of 2-(2-aminophenylsulfuryl)benzoic acid and is useful for derivatives requiring carbamate intermediates.

- The reaction mixture is cooled and worked up to isolate the dibenzo[b,f]thiazepine-11-one core.

Summary Table of Preparation Methods

The preparation of Dibenzob,fthiazepin-11-one, 10,11-dihydro-7-chloro-10-(2-(dimethylamino)ethyl)-, hydrochloride involves a well-established multi-step synthetic route starting from dithiosalicylic acid and 1-chloro-2-nitrobenzene. The key innovations include environmentally friendly aqueous base reactions, heterogeneous catalytic reductions, and direct cyclization without hazardous activating agents. Subsequent chlorination and side-chain introduction steps are critical for obtaining the final pharmacologically active compound. Alternative improved methods provide enhanced yields and reduced reaction times. These methods are supported by multiple patent and research publications, ensuring professional and authoritative preparation protocols.

Chemical Reactions Analysis

Types of Reactions

Dibenzo(b,f)(1,4)thiazepin-11-one, 10,11-dihydro-7-chloro-10-(2-(dimethylamino)ethyl)-, hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Traditional Synthesis

The traditional synthesis of dibenzo(b,f)(1,4)thiazepin-11-one involves multi-step processes that can be cumbersome and environmentally taxing. A notable method includes the reaction of dithiosalicylic acid with 1-chloro-2-nitrobenzene in an alkaline medium followed by cyclization and reduction steps to yield the desired compound .

One-Pot Synthesis

Recent advancements have led to more efficient one-pot synthesis methods that minimize solvent use and reduce environmental impact. For instance, a study describes a one-pot method that combines several steps into one reaction vessel, yielding high purity and yield (up to 70%) without extensive purification processes . This approach is particularly advantageous for industrial-scale production.

Antipsychotic Properties

One of the most significant applications of dibenzo(b,f)(1,4)thiazepin-11-one is as an intermediate in the synthesis of Quetiapine, an antipsychotic drug used to treat schizophrenia and bipolar disorder. Quetiapine acts primarily as an antagonist at serotonin and dopamine receptors . The effectiveness of this compound in managing psychotic symptoms has been well-documented in clinical studies.

Potential for Other Pharmacological Uses

Beyond its role in antipsychotics, dibenzo(b,f)(1,4)thiazepin derivatives have shown promise in other therapeutic areas:

- Antidepressant Activity : Some derivatives exhibit potential antidepressant effects through modulation of neurotransmitter systems.

- Antibacterial Properties : Research indicates that certain benzothiazepine derivatives possess antibacterial activity, making them candidates for further investigation against resistant bacterial strains .

Clinical Efficacy of Quetiapine

Numerous clinical trials have established the efficacy of Quetiapine in treating various psychiatric disorders. A meta-analysis demonstrated significant improvements in symptoms of schizophrenia compared to placebo treatments .

Bioactivity Screening

Studies have highlighted the bioactivity of synthesized dibenzo(b,f)(1,4)thiazepin derivatives through biomedicinal screening processes. These screenings often focus on their interactions with various biological targets and their potential side effects .

Mechanism of Action

The mechanism of action of Dibenzo(b,f)(1,4)thiazepin-11-one, 10,11-dihydro-7-chloro-10-(2-(dimethylamino)ethyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, in the context of its potential therapeutic applications, it may interact with neurotransmitter receptors in the brain, influencing mood and behavior.

Comparison with Similar Compounds

Structural Analogues: Core Heterocycle Variations

Key Differences :

- Thiazepine vs.

- Substituent Effects : The 7-chloro group in the target compound may enhance receptor binding compared to unsubstituted analogues (e.g., 3159-07-7 in ).

Substituent Position and Side Chain Variations

Key Differences :

- Chloro Position : 7-Cl (target) vs. 8-Cl or 11-Cl in other derivatives. Position affects electronic distribution and steric hindrance at receptor sites .

- Side Chain: The dimethylaminoethyl group in the target compound is a tertiary amine, contrasting with piperazine (secondary amine) in , which may alter receptor selectivity (e.g., D2 vs. 5-HT2A) .

Receptor Affinity :

- Piperazine-containing analogues () exhibit low D2 receptor affinity, making them atypical antipsychotics, whereas the dimethylaminoethyl group may confer different selectivity .

Physicochemical Properties

Notes: The hydrochloride salt enhances aqueous solubility, critical for oral bioavailability. Higher LogP in the target compound suggests improved CNS penetration compared to unsubstituted thiazepinones .

Q & A

Q. What are the key considerations for synthesizing this compound with high purity?

The synthesis typically involves refluxing the tricyclic lactam precursor (e.g., dibenzo[b,f][1,4]thiazepin-11(10H)-one) with phosphorus oxychloride (POCl₃) to form an iminochloride intermediate, followed by nucleophilic substitution with a dimethylaminoethyl group. Critical parameters include:

- Reaction time and temperature (e.g., 2 hours under nitrogen at reflux conditions for POCl₃ activation) .

- Solvent choice (e.g., absolute ethanol or dichloromethane) to optimize yield and minimize side reactions .

- Purification via vacuum evaporation and recrystallization to isolate the hydrochloride salt .

Q. How is the crystal structure of this compound determined, and what conformational insights does it provide?

X-ray crystallography reveals a boat conformation in the central seven-membered thiazepine ring, with dihedral angles between aromatic rings (~104°) contributing to a butterfly-like molecular shape. Key structural features include:

- Shortened N–C bond lengths (1.368 Å) indicating partial sp² hybridization at the nitrogen center .

- Intermolecular interactions (C–H⋯π and weak hydrogen bonds) stabilizing the crystal lattice .

- Conformational flexibility influencing receptor binding .

Q. What analytical methods are recommended for assessing purity and stability?

- HPLC-MS : To detect impurities such as unreacted lactam precursors or oxidation byproducts (e.g., quetiapine N-oxide) .

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability, with decomposition temperatures typically above 265°C .

- NMR Spectroscopy : Confirms substituent integration (e.g., dimethylaminoethyl protons at δ 2.2–3.0 ppm) .

Advanced Research Questions

Q. How does structural modification (e.g., halogen substitution) impact receptor binding affinity?

Fluorination at specific positions (e.g., 7-chloro in this compound) enhances metabolic stability and binding to H1/5-HT2A receptors, as seen in structurally related dibenzothiazepines. Methodological approaches include:

- Molecular Docking : Predict interactions with receptor pockets (e.g., hydrophobic regions accommodating halogen atoms) .

- In Vitro Binding Assays : Compare IC₅₀ values against unmodified analogs using radioligand displacement .

- Metabolic Profiling : Assess stability in liver microsomes to optimize halogen placement .

Q. What strategies resolve contradictions in reported biological activity across similar dibenzothiazepines?

Discrepancies may arise from variations in substituent electronic effects or experimental models. To address this:

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., dimethylaminoethyl vs. diethylaminoethyl) and measure activity in standardized assays (e.g., cAMP inhibition for H1 receptor antagonism) .

- Cross-Validation : Replicate studies using identical cell lines (e.g., HEK-293T for 5-HT2A receptor assays) .

- Quantum Mechanical Calculations : Analyze electron density maps to explain divergent binding modes .

Q. How can impurities from synthesis be characterized and mitigated?

Common impurities include:

- Unreacted Lactam : Detectable via HPLC retention time matching (tR ~12 min under C18 column conditions) .

- Oxidation Byproducts : Use LC-MS to identify quetiapine N-oxide (m/z 384.1) and optimize inert atmosphere conditions during synthesis .

- Residual Solvents : Quantify via GC-MS with limits per ICH Q3C guidelines .

Q. What computational tools predict the pharmacokinetic properties of this compound?

- ACD/Labs Percepta : Estimates logP (e.g., ~3.2) and pKa (e.g., 8.5 for the dimethylamino group) to guide solubility optimization .

- Molecular Dynamics Simulations : Model blood-brain barrier permeability using force fields like CHARMM .

- ADMET Predictor™ : Forecasts CYP450 inhibition risks (e.g., CYP2D6) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.